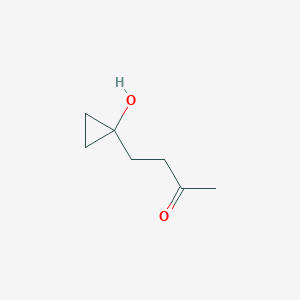
4-(1-Hydroxycyclopropyl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Hydroxycyclopropyl)butan-2-one is an organic compound characterized by the presence of a cyclopropyl group attached to a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxycyclopropyl)butan-2-one can be achieved through several methods. One efficient procedure involves the multicomponent Hantzsch reaction, which uses europium(III) chloride hexahydrate as a catalyst . This reaction typically involves the formation of 1,4-dihydropyridines containing aliphatic and 2-(1-hydroxycyclopropyl)methyl substituents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of catalysts like europium(III) chloride hexahydrate can be scaled up for industrial applications.
化学反応の分析
Types of Reactions
4-(1-Hydroxycyclopropyl)butan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the hydroxycyclopropyl group and the butanone moiety.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation to form corresponding ketones or carboxylic acids under appropriate conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation reactions may yield cyclobutanone derivatives, while reduction reactions could produce alcohols .
科学的研究の応用
4-(1-Hydroxycyclopropyl)butan-2-one has several scientific research applications:
作用機序
The mechanism of action of 4-(1-Hydroxycyclopropyl)butan-2-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes . For example, its interaction with enzymes can lead to the modulation of metabolic pathways .
類似化合物との比較
Similar Compounds
Similar compounds to 4-(1-Hydroxycyclopropyl)butan-2-one include other hydroxycyclopropyl derivatives and butanone analogs . These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness
This compound is unique due to the presence of both a hydroxycyclopropyl group and a butanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
139963-69-2 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC名 |
4-(1-hydroxycyclopropyl)butan-2-one |
InChI |
InChI=1S/C7H12O2/c1-6(8)2-3-7(9)4-5-7/h9H,2-5H2,1H3 |
InChIキー |
LOPFTQZDHHEGJW-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC1(CC1)O |
正規SMILES |
CC(=O)CCC1(CC1)O |
同義語 |
2-Butanone, 4-(1-hydroxycyclopropyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















